PXYD3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H21NO5 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(3-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H21NO5/c1-16-6-5-7-17(10-16)14-26-24(29)15-30-19-11-20(27)25-21(28)13-22(31-23(25)12-19)18-8-3-2-4-9-18/h2-13,27H,14-15H2,1H3,(H,26,29) |
InChIキー |
FEEMGPHIWVTBJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CNC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
Foundational & Exploratory
FXYD3 gene function and regulation
An In-Depth Technical Guide on the FXYD3 Gene: Function and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
FXYD domain-containing ion transport regulator 3 (FXYD3), also known as Mat-8 (Mammary tumor 8 kDa protein), is a small transmembrane protein belonging to the FXYD family. Initially identified for its overexpression in murine breast tumors, FXYD3 is now recognized as a critical regulator of Na+/K+-ATPase and a protein with diverse, context-dependent roles in both normal physiology and various pathologies, particularly cancer. This document provides a comprehensive technical overview of FXYD3's molecular function, its mechanisms of regulation, its complex role in oncology, and its involvement in signaling pathways. Detailed experimental protocols and structured data tables are provided to support further research and drug development efforts targeting this protein.
Molecular Biology and Isoforms
The human FXYD3 gene is located on chromosome 19q13.12. It encodes a type I transmembrane protein characterized by a signature 35-amino acid domain with the sequence PFXYD. Alternative splicing of the FXYD3 gene results in two primary protein isoforms:
-
FXYD3a (Short Isoform): This is the major transcript expressed in both normal and cancerous tissues.
-
FXYD3b (Long Isoform): This isoform contains an additional 26 amino acids in its cytoplasmic domain compared to FXYD3a.
The presence of these isoforms allows for differential regulation and function, particularly concerning their primary interaction partner, the Na+/K+-ATPase.
Core Function: Modulation of Na+/K+-ATPase
The principal and most well-characterized function of FXYD3 is its role as an auxiliary subunit of the Na+/K+-ATPase, the enzyme responsible for establishing and maintaining electrochemical gradients across the plasma membrane. FXYD3 physically associates with the Na+/K+-ATPase complex and modulates its ion transport properties in an isoform-specific manner.
Regulation of Ion Affinity
FXYD3 isoforms exert distinct effects on the pump's apparent affinity for its substrate ions, thereby "fine-tuning" its activity.
-
FXYD3a (Short Isoform): Co-expression of FXYD3a with the Na+/K+-ATPase leads to a decrease in the apparent affinity for both intracellular Na+ (by ~20%) and extracellular K+ (by 15-40%).
-
FXYD3b (Long Isoform): In contrast, the long isoform slightly increases the apparent affinity for intracellular Na+ while still decreasing the apparent affinity for extracellular K+.
These modulatory effects are critical for adapting ion transport to the specific physiological demands of different tissues.
Protective Function under Oxidative Stress
FXYD3 plays a crucial role in protecting the Na+/K+-ATPase from oxidative damage. Under conditions of oxidative stress, FXYD3 undergoes glutathionylation on two cysteine residues within its cytoplasmic domain. This modification prevents the glutathionylation of the Na+/K+-ATPase β1 subunit, an event that would otherwise inhibit pump activity. By acting as a sink for glutathione, FXYD3 ensures the continued function of the sodium pump during cellular stress.
Data Presentation: FXYD3-Mediated Effects on Na+/K+-ATPase
Table 1: Quantitative Effects of FXYD3 Isoforms on Na+/K+-ATPase Ion Affinity
| FXYD3 Isoform | Ion | Apparent Affinity Change | Magnitude of Change | Experimental System | Citation(s) |
| FXYD3a (Short) | Intracellular Na+ | Decrease | ~20% | Xenopus oocytes | |
| FXYD3a (Short) | Extracellular K+ | Decrease | 15-40% | Xenopus oocytes | |
| FXYD3b (Long) | Intracellular Na+ | Increase | Not specified | Xenopus oocytes | |
| FXYD3b (Long) | Extracellular K+ | Decrease | Not specified | Xenopus oocytes |
Regulation of FXYD3 Expression
The expression of FXYD3 is tightly controlled at the transcriptional level by various signaling pathways and oncogenic drivers.
-
Oncogenic Induction: In murine models of breast cancer, FXYD3 expression is induced by the neu (ERBB2) and ras oncogenes.
-
TGF-β Suppression: Transforming growth factor-beta (TGF-β) signaling has been shown to down-regulate the transcription of FXYD3 mRNA in human mammary epithelial cells.
-
Epigenetic Regulation: While promoter regions for FXYD3 have been identified, studies in lung cancer have not found a strong correlation between promoter hypermethylation and the down-regulation of FXYD3 expression, suggesting other regulatory mechanisms are dominant in that context.
The Dichotomous Role of FXYD3 in Cancer
The role of FXYD3 in cancer is complex and highly dependent on the tumor type and cellular context, acting as either an oncogene or a potential tumor suppressor.
FXYD3 as an Oncogene
In a wide range of malignancies, FXYD3 is significantly overexpressed compared to corresponding normal tissues and is often associated with poor prognosis and aggressive tumor characteristics.
-
Pancreatic Ductal Adenocarcinoma (PDAC): FXYD3 mRNA levels are markedly increased in PDAC tissues, and its expression is localized to precancerous PanIN lesions and invasive cancer cells. Downregulation of FXYD3 in pancreatic cancer cell lines significantly slows their proliferation both in vitro and in vivo.
-
Breast Cancer: FXYD3 is overexpressed in breast cancer tissues and cell lines. Notably, it serves as a functional marker for a subpopulation of quiescent, ancestral cancer stem cells (CSCs) in triple-negative breast cancer (TNBC). These FXYD3+ CSCs are linked to chemoresistance and are considered drug-tolerant persisters.
-
Gastric & Esophageal Cancers: Strong FXYD3 expression in gastric adenocarcinoma is significantly higher than in normal mucosa and correlates with more invasive tumor types.
-
Other Cancers: Overexpression has also been documented in prostate cancer, bladder cancer, hepatocellular carcinoma, ovarian cancer, and endometrial cancer.
FXYD3 as a Potential Tumor Suppressor
Conversely, in some cancers, FXYD3 expression is lost, and this down-regulation is associated with disease progression.
-
Lung Cancer: FXYD3 expression is often lower in lung cancer cell lines and primary tumors compared to non-cancerous airway epithelia. This loss of expression parallels the process of dedifferentiation.
-
Colon Cancer: Analysis of the TCGA database indicates that FXYD3 is significantly downregulated in colon cancer samples compared to adjacent normal tissues.
Data Presentation: FXYD3 in Oncology
Table 2: Expression Profile of FXYD3 Across Various Human Cancers
| Cancer Type | Expression Status | Role Implicated | Citation(s) |
| Pancreatic Ductal Adenocarcinoma | Upregulated | Oncogenic (Proliferation) | |
| Breast Cancer | Upregulated | Oncogenic (Stemness, Chemoresistance) | |
| Gastric Adenocarcinoma | Upregulated | Oncogenic (Invasion) | |
| Ovarian Cancer | Upregulated | Oncogenic | |
| Endometrial Cancer | Upregulated | Oncogenic (Early Event) | |
| Hepatocellular Carcinoma | Upregulated | Oncogenic (Poor Prognosis) | |
| Renal Cell Carcinoma (KIRC) | Upregulated | Oncogenic (Poor Prognosis) | |
| Colon Cancer | Downregulated | Potential Tumor Suppressor | |
| Lung Cancer | Downregulated | Potential Tumor Suppressor |
Table 3: Correlation of FXYD3 Expression with Clinicopathological Variables
| Cancer Type | Parameter | Correlation | Citation(s) |
| Pancreatic Cancer | Late-stage disease | Positive | |
| Pancreatic Cancer | Nodal Metastasis | Positive | |
| Pancreatic Cancer | Poor Overall Survival | Positive | |
| Gastric Adenocarcinoma | Ulcerative/Infiltrating Type | Positive | |
| Renal Cell Carcinoma | Histologic Grade & Stage | Positive | |
| Renal Cell Carcinoma | Poor Overall Survival | Positive | |
| Endometrial Cancer | Fertility |
FXYD3 Protein: Structure, Isoforms, and Functional Significance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FXYD3, also known as Mat-8, is a member of the FXYD family of small transmembrane proteins that act as tissue-specific regulators of the Na+/K+-ATPase. This technical guide provides a comprehensive overview of the current knowledge on FXYD3 protein structure, its splice variants, and their functional implications in normal physiology and disease. We delve into the molecular mechanisms by which FXYD3 modulates Na+/K+-ATPase activity and explore its involvement in key signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Interleukin-17 (IL-17) pathways. Furthermore, this document outlines detailed experimental protocols for the study of FXYD3 and presents a summary of key quantitative data. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting FXYD3.
Introduction
The FXYD protein family is characterized by a conserved 35-amino acid signature domain containing the PFXYD motif. These proteins play a crucial role in ion transport by modulating the activity of the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the plasma membrane. FXYD3, in particular, has garnered significant attention due to its differential expression in various tissues and its upregulation in several types of cancer, including breast, prostate, pancreatic, and colorectal cancers. This guide will explore the structural and functional intricacies of FXYD3 and its isoforms, providing a foundation for future research and therapeutic development.
FXYD3 Protein Structure and Topology
Human FXYD3 is a type I transmembrane protein, meaning its N-terminus is located extracellularly, and its C-terminus resides in the cytoplasm. This is in contrast to the mouse ortholog, which is suggested to have two transmembrane domains due to the lack of a cleavable signal peptide. The human FXYD3 protein possesses a cleavable signal peptide.
A key structural feature of the FXYD family is the conserved FXYD motif located in the extracellular domain, close to the transmembrane segment. Additionally, two conserved glycine residues and a serine residue are found within the transmembrane domain of FXYD family members.
FXYD3 Isoforms
In humans, FXYD3 exists as two splice variants: a short isoform (FXYD3a) and a long isoform (FXYD3b).
-
Short FXYD3 (FXYD3a): This is the major transcript expressed in many normal tissues and cancer cells. It arises from an in-frame deletion of 78 nucleotides in the coding sequence compared to the long isoform.
-
Long FXYD3 (FXYD3b): This isoform is identical to the short form but contains an additional 26-amino acid insertion in the cytoplasmic domain, located after the transmembrane segment.
The two isoforms exhibit differential expression patterns. For instance, in Caco-2 cells, the long isoform is predominantly expressed in non-differentiated cells, while the short isoform is mainly found in differentiated cells.
Functional Regulation of Na+/K+-ATPase
Both human FXYD3 isoforms associate with and modulate the activity of the Na+/K+-ATPase. However, they exert distinct effects on the enzyme's kinetic properties.
Quantitative Effects on Ion Affinity
The functional consequences of the association between FXYD3 isoforms and the Na+/K+-ATPase have been quantified in various studies. These effects are summarized in the table below.
| FXYD3 Isoform | Effect on Apparent Na+ Affinity | Effect on Apparent K+ Affinity | Reference |
| Short human FXYD3 | Decreases | Decreases | |
| Long human FXYD3 | Increases | Decreases (at slightly negative and positive membrane potentials) | |
| Mouse FXYD3 | Decreases | Decreases |
These modulatory effects on ion affinity highlight the role of FXYD3 in fine-tuning the activity of the Na+/K+-ATPase to meet the specific physiological demands of different cell types and states.
Signaling Pathways Involving FXYD3
FXYD3 is implicated in at least two significant signaling pathways: the TGF-β pathway and the IL-17 pathway.
TGF-β Signaling Pathway
Transforming Growth Factor-β (TGF-β) signaling can downregulate the expression of FXYD3. This regulation is mediated by the transcriptional repressor ZEB1/δEF1, which is a downstream target of the TGF-β pathway. The signaling cascade proceeds through the TGF-β receptor I (TβRI) and the Smad3 inhibitor.
Caption: TGF-β signaling pathway leading to the repression of FXYD3 mRNA.
IL-17 Signaling Pathway
FXYD3 plays a pro-inflammatory role in the Interleukin-17 (IL-17) signaling pathway, particularly in keratinocytes. IL-17A induces the expression of FXYD3. FXYD3 then enhances IL-17A signaling by competitively binding to TRAF3, which is a negative regulator of the pathway. This allows for the formation of the IL-17R-ACT1 complex, leading to the activation of NF-κB and MAPK signaling and the subsequent expression of pro-inflammatory factors.
Caption: FXYD3-mediated enhancement of IL-17A signaling.
Experimental Protocols
This section provides an overview of key experimental methodologies for the investigation of FXYD3.
Quantification of FXYD3 mRNA by RT-qPCR
Objective: To measure the relative expression levels of FXYD3 mRNA in cells or tissues.
Protocol:
-
RNA Extraction: Isolate total RNA from the samples of interest using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for FXYD3 and a reference gene (e.g., GAPDH, ACTB).
-
FXYD3 Forward Primer: 5′-GGACGCCAATGACCTAGAAG-3′
-
FXYD3 Reverse Primer: 5′-GGGTGATGAGAGGTGGAGTC-3′
-
GAPDH Forward Primer: 5′-GGAGCGAGATCCCTCCAAAAT-3′
-
GAPDH Reverse Primer: 5′-GGCTGTTGTCATACTTCTCATGG-3′
-
-
Data Analysis: Calculate the relative expression of FXYD3 using the 2-ΔΔCt method.
FXYD3 Knockdown using siRNA
Objective: To specifically reduce the expression of FXYD3 to study its function.
Protocol:
-
Cell Seeding: Plate cells at an appropriate density to reach 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with FXYD3-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
Validation: Assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.
Co-Immunoprecipitation of FXYD3 and Na+/K+-ATPase
Objective: To demonstrate the physical interaction between FXYD3 and the Na+/K+-ATPase.
Protocol:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either FXYD3 or a subunit of the Na+/K+-ATPase (e.g., α1 subunit) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against FXYD3 and the Na+/K+-ATPase subunits.
Immunohistochemistry for FXYD3 Detection
Objective: To visualize the expression and localization of FXYD3 in tissue sections.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0).
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and block non-specific antibody binding with a blocking solution (e.g., 5% normal serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against FXYD3 at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex and a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
Measurement of Na+/K+-ATPase Activity
Objective: To determine the enzymatic activity of the Na+/K+-ATPase.
Protocol:
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Assay Reaction: Incubate the samples in a reaction mixture containing ATP, Na+, K+, and Mg2+.
FXYD3: A Key Player in Pancreatic Cancer Progression - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FXYD3, a member of the FXYD family of ion transport regulators, has emerged as a significant factor in the progression of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies. This technical guide provides a comprehensive overview of the current understanding of FXYD3's involvement in pancreatic cancer, with a focus on its molecular mechanisms, signaling pathways, and implications for therapeutic development. This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological processes to serve as a valuable resource for the scientific community.
Introduction
Pancreatic cancer is characterized by its aggressive nature, late diagnosis, and profound resistance to conventional therapies. The identification of molecular drivers of pancreatic cancer progression is paramount for the development of novel and effective treatment strategies. FXYD3, also known as mammary tumor protein 8 (MAT-8), is a small transmembrane protein that modulates the activity of the Na+/K+-ATPase. Initially identified for its role in ion transport, recent evidence has unequivocally demonstrated its overexpression in pancreatic cancer and its multifaceted role in tumor growth, metastasis, and drug resistance. This guide will delve into the intricate mechanisms by which FXYD3 exerts its oncogenic functions in pancreatic cancer.
Quantitative Data on FXYD3 in Pancreatic Cancer
The overexpression of FXYD3 in pancreatic cancer is a consistent finding across multiple studies. This section summarizes the key quantitative data regarding FXYD3 expression and its clinical correlations.
Table 1: FXYD3 Expression Levels in Pancreatic Cancer
| Comparison Group | Fold Change (mRNA) | Method | p-value | Reference |
| PDAC tissues vs. normal donor specimens | 3.4-fold increase | QRT-PCR | 0.006 | |
| Microdissected cancer cells vs. normal pancreatic ductal cells | 3.9-fold increase | Laser-Capture Microdissection & QRT-PCR | 0.02 |
Table 2: Clinicopathological Correlation of FXYD3 Expression in Pancreatic Cancer
| Clinical Parameter | Correlation with High FXYD3 Expression | Statistical Significance | Reference |
| Tumor Stage | Positive correlation with late-stage disease | OR 3.041, 95% CI 1.190–7.455, p = 0.0175 | |
| Nodal Metastasis | Significant association with nodal metastasis (N1) | p < 0.05 | |
| Overall Survival | Associated with significantly lower survival rates in some studies | p = 0.0035 | |
| No significant difference in median overall survival in another study | p = 0.9718 | ||
| Age | Significantly correlated with age > 41 years | p = 1E-12 | |
| Gender | Significant correlation | Female p=1E-12, Male p=1.62E-12 | |
| Alcohol History | Significant correlation | Yes p=2.32E-06, No p=5.85E-07 | |
| Diabetes History | Significant correlation | Yes p=1.09E-07, No p=1E-12 | |
| Pancreatitis Status | Significant correlation | Yes p=1.01E-04, No p=1.62E-12 |
Table 3: Functional Impact of FXYD3 in Pancreatic Cancer Models
| Experimental Model | Effect of FXYD3 Downregulation/Knockdown | Quantitative Measurement | p-value | Reference |
| T3M4 pancreatic cancer cells (in vitro) | Increased cell doubling time | From 44 ± 2 hr to 55 ± 12 hr | 0.02 | |
| T3M4 pancreatic cancer cells (in vivo xenograft) | Increased tumor doubling time | From 3.3 ± 1.0 days to 4.3 ± 0.43 days | 0.058 | |
| AsPC-1 and PANC-1 cells | Decreased cell proliferation | Significant decrease after 72 hours | Not specified | |
| AsPC-1 and PANC-1 cells | Inhibition of cell migration | Significant inhibition of wound healing | Not specified |
Signaling Pathways and Molecular Mechanisms
FXYD3's pro-tumorigenic effects in pancreatic cancer are mediated through its interaction with key cellular machinery and signaling pathways.
Modulation of Na+/K+-ATPase Activity
A primary function of FXYD3 is its interaction with and modulation of the Na+/K+-ATPase pump. This interaction is crucial for maintaining cellular ion homeostasis and has been implicated in cancer progression.
Activation of the cGMP-PKG Signaling Pathway
Recent studies have identified a novel mechanism of FXYD3-mediated cancer progression involving the cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway. High FXYD3 expression is positively correlated with the activation of this pathway, which in turn promotes cell proliferation, migration, and invasion. FXYD3 has been shown to enhance intracellular cGMP content, although the precise mechanism of this increase is still under investigation.
Promotion of Epithelial-Mesenchymal Transition (EMT)
FXYD3 has been implicated in promoting EMT, a key process in cancer metastasis. Knockdown of FXYD3 in pancreatic cancer cells leads to a decrease in the mesenchymal marker Vimentin and an increase in the epithelial marker E-cadherin. This suggests that FXYD3 contributes to the acquisition of a more motile and invasive phenotype.
The Physiological Role of FXYD3 Isoforms: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: FXYD3, a member of the FXYD family of small single-span membrane proteins, is a crucial regulator of the Na+/K+-ATPase. It exists primarily as two splice variants, a short isoform (FXYD3a) and a long isoform (FXYD3b), which exhibit differential expression and functional effects. This document provides an in-depth overview of the physiological roles of FXYD3 isoforms, their modulation of ion transport, involvement in pathophysiology, particularly cancer, and detailed experimental protocols for their study. FXYD3's tissue-specific expression and its role in protecting the Na+/K+-ATPase from oxidative stress-induced inhibition make it a significant protein in both normal physiology and disease, presenting a potential target for therapeutic development.
Introduction to FXYD3
FXYD3, also known as Mammary Tumor 8 kDa (Mat-8), is a type I transmembrane protein belonging to the FXYD family, which act as auxiliary subunits to the Na+/K+-ATPase. The family is characterized by a signature "PFXYD" motif in the extracellular N-terminus. The primary and most well-characterized function of FXYD3 is the fine-tuning of ion transport by associating with and modulating the pump activity of Na+/K+-ATPase molecules.
In humans, FXYD3 is expressed as two main splice variants or isoforms:
-
Short Isoform (FXYD3a): This is the major transcript expressed in most normal and cancerous tissues. It results from an in-frame deletion of 78 nucleotides compared to the long isoform.
-
Long Isoform (FXYD3b): This isoform contains an additional 26 amino acids in its cytoplasmic domain.
These isoforms can be differentially expressed and have distinct functional consequences on Na+/K+-ATPase activity.
Core Physiological Function: Modulation of Na+/K+-ATPase
The central role of FXYD3 is to associate with the α and β subunits of the Na+/K+-ATPase to modulate its kinetic properties. This regulation is tissue-specific and crucial for maintaining cellular Na+ and K+ homeostasis. Both human FXYD3 isoforms stimulate Na+/K+-ATPase activity, but they do so by differentially affecting the enzyme's apparent affinity for its substrate ions, Na+ and K+.
A key protective function of FXYD3 is its ability to prevent the glutathionylation of the Na+/K+-ATPase β1 subunit during oxidative stress. Oxidative stress is common in cancer cells, and this glutathionylation would otherwise inhibit the pump's activity. By shielding the pump, FXYD3 ensures its continued function, which is critical for cell survival under stressful conditions.
Quantitative Data on Na+/K+-ATPase Modulation
The functional effects of the two human FXYD3 isoforms on the Na+/K+-ATPase have been quantified, primarily through expression studies in Xenopus oocytes. The data reveals isoform-specific alterations in ion affinity.
| Isoform | Effect on Apparent Affinity for Intracellular Na+ (K1/2 Na+) | Effect on Apparent Affinity for Extracellular K+ (K1/2 K+) | Reference |
| Short (FXYD3a) | Decreases affinity (up to 40% increase in K1/2) | Decreases affinity (15% to 40% increase in K1/2) | |
| Long (FXYD3b) | Slightly increases affinity (approx. 15% decrease in K1/2) | Decreases affinity (up to 50% increase in K1/2) |
Signaling and Molecular Interactions
FXYD3's primary interaction is with the Na+/K+-ATPase α/β heterodimer at the plasma membrane. This association forms a ternary complex that alters ion transport kinetics.
Role in Pathophysiology: Cancer
FXYD3 expression is significantly altered in many cancers, where it plays a critical role in proliferation, survival, and drug resistance.
-
Overexpression: FXYD3 is frequently overexpressed in breast, prostate, pancreatic, and gastric cancers. This overexpression is linked to increased cell proliferation and is often associated with a poorer prognosis. In
FXYD3 Gene Transcription and Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FXYD3, a member of the FXYD family of ion transport regulators, plays a crucial role in modulating the activity of the Na+/K+-ATPase. Its expression is tightly regulated at the transcriptional level and is frequently dysregulated in various pathological conditions, most notably in cancer. This technical guide provides a comprehensive overview of the current understanding of FXYD3 gene transcription, its regulation by various signaling pathways and transcription factors, and its implications in disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting FXYD3.
FXYD3 Gene and Promoter Structure
The human FXYD3 gene is located on chromosome 19q13.12 and spans 8,428 base pairs, containing 9 exons and 8 introns. The promoter region of the FXYD3 gene contains binding sites for several key transcription factors, suggesting a complex regulatory network.
Table 1: Known and Predicted Transcription Factor Binding Sites in the FXYD3 Promoter
| Transcription Factor | Evidence | Reference |
| p53 | Promoter contains a p53 binding site. | |
| FOXO4 | Predicted binding site by QIAGEN. | |
| GATA-1 | Predicted binding site by QIAGEN. |
Transcriptional Regulation of FXYD3
The expression of FXYD3 is controlled by a variety of stimuli and signaling pathways, which can either enhance or suppress its transcription.
Regulation by Signaling Pathways
Several major signaling pathways have been implicated in the regulation of FXYD3 expression:
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) signaling has been shown to negatively regulate FXYD3 expression through the transcription factor ZEB/dEF1.
-
KRAS Signaling: In the context of lung cancer, oncogenic KRAS has been observed to down-regulate FXYD3 expression.
-
JAK/STAT Signaling: In intrahepatic cholangiocarcinoma, FXYD3 interacts with interferon regulatory factor 7 (IRF7), leading to the activation of the JAK2/STAT5 signaling pathway. This suggests a potential feedback loop where FXYD3 expression could be influenced by STAT5 activity.
-
IL-17 Signaling: In keratinocytes, FXYD3 enhances IL-17A signaling by competitively binding to TRAF3. This leads to the activation of NF-κB and MAPK pathways, which could in turn influence FXYD3 transcription.
Regulation in Cancer
The expression of FXYD3 is frequently altered in cancer, with its role being highly context-dependent.
-
Upregulation in Cancer: FXYD3 is often overexpressed in breast, prostate, pancreatic, endometrial, and hepatocellular carcinomas. In pancreatic ductal adenocarcinoma, FXYD3 mRNA levels were found to be 3.4-fold higher in tumor tissues compared to normal donor specimens.
-
Downregulation in Cancer: Conversely, in lung cancer, FXYD3 expression is often down-regulated, particularly in poorly differentiated tumors.
Table 2: Quantitative Data on FXYD3 Expression in Various Cancers
| Cancer Type | Tissue/Cell Line | Change in Expression | Fold Change/Percentage | Statistical Significance | Reference |
| Pancreatic Ductal Adenocarcinoma | PDAC tissues vs. donor specimens | Increased | 3.4-fold (mRNA) | p = 0.006 | |
| Pancreatic Ductal Adenocarcinoma | Microdissected cancer cells vs. normal ductal cells | Increased | 3.9-fold (mRNA) | p = 0.02 | |
| Endometrial Cancer | Atypical hyperplasia vs. normal endometrium | Increased | 22% vs. 0% positive cells | p = 0.007 | |
| Endometrial Cancer | Endometrial cancer vs. normal endometrium | Increased | 26% vs. 0% positive cells | p = 0.037 | |
| Lung Adenocarcinoma (ADC) | Tumor vs. non-tumoral epithelia | Down-regulated | 38.9% of cases | Not specified | |
| Lung Squamous Cell Carcinoma (SQC) | Tumor vs. non-tumoral epithelia | Down-regulated | 61.9% of cases | Not specified | |
| Hepatocellular Carcinoma (HCC) | Tumor vs. adjacent non-cancerous tissues | Increased | Hazard Ratio: 2.137 | p = 0.008 |
Post-Transcriptional Regulation of FXYD3
Emerging evidence suggests that FXYD3 expression is also controlled at the post-transcriptional level.
-
MicroRNAs (miRNAs): Several tumor-suppressing miRNAs have been identified to directly target FXYD3. The loss of these miRNAs in pancreatic cancer is suggested to contribute to the upregulation of FXYD3, thereby promoting tumor progression.
Signaling Pathways and Regulatory Networks
The regulation of FXYD3 is embedded within complex signaling networks. The following diagrams illustrate some of the key pathways involved.
Caption: TGF-β signaling pathway leading to the repression of FXYD3 transcription.
Caption: FXYD3 enhances IL-17A signaling by sequestering the inhibitor TRAF3.
Methodological & Application
Application Notes and Protocols for FXYD3 Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of FXYD3 protein by Western blot. It includes information on protein expression, subcellular localization, and a comprehensive methodology for sample preparation, electrophoresis, protein transfer, and immunodetection. Additionally, it outlines key signaling interactions of FXYD3.
Introduction to FXYD3
FXYD3, also known as Mat-8, is a member of the FXYD family of small membrane proteins that regulate ion transport. It is a type I membrane protein that associates with and modulates the activity of Na+/K+-ATPase. FXYD3 has been identified in various tissues, including the mammary gland, lung, stomach, pancreas, and intestine. Its expression is often upregulated in several types of cancer, suggesting a role in tumor progression. The subcellular localization of FXYD3 is primarily in the plasma membrane and intracellular membrane compartments, with some evidence of nucleoplasmic localization.
Experimental Protocols
Cell Lysis and Protein Extraction
A standard Radioimmunoprecipitation Assay (RIPA) buffer is recommended for efficient lysis and protein solubilization.
RIPA Lysis Buffer Composition:
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 8.0 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| NP-40 | 1% (v/v) | 0.5 mL |
| Sodium Deoxycholate | 0.5% (w/v) | 0.25 g |
| SDS | 0.1% (w/v) | 0.05 g |
| Protease Inhibitor Cocktail | 1X | Add fresh before use |
| Phosphatase Inhibitor Cocktail | 1X | Add fresh before use |
| ddH₂O | To 50 mL |
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
Protein Concentration Measurement (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying protein concentration.
Procedure:
-
Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA) with concentrations ranging from 0 to 2 mg/mL.
-
In a 96-well microplate, add 10-25 µL of each standard and unknown sample in duplicate.
-
Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Add 200 µL of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.
SDS-PAGE and Western Blotting
Due to the small size of FXYD3 (isoforms are approximately 9-15 kDa), a higher percentage polyacrylamide gel is recommended for better resolution.
SDS-PAGE and Transfer Conditions:
| Parameter | Recommendation |
| Sample Preparation | Mix protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes. |
| Gel Percentage | 15% Tris-Glycine or Tris-Tricine gel for resolving small proteins. |
| Running Conditions | 100-150 V for 1-1.5 hours or until the dye front reaches the bottom of the gel. |
| Transfer Membrane | PVDF membrane (0.2 µm pore size is recommended for small proteins). |
| Membrane Activation | Pre-wet the PVDF membrane in 100% methanol for 15-30 seconds, followed by equilibration in transfer buffer. |
| Transfer Buffer | 25 mM Tris, 190 mM Glycine, 20% Methanol. |
| Transfer Conditions | Wet transfer: 100V for 1 hour at 4°C. Semi-dry transfer: 15-20 minutes at a constant current (e.g., 1.25 mA/cm²). |
Immunodetection
Blocking and Antibody Incubation:
| Step | Reagent | Incubation Time & Temperature |
| Blocking | 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) | 1 hour at room temperature |
| Primary Antibody | See Table 3 for dilutions | Overnight at 4°C with gentle agitation |
| Washing | TBST | 3 x 5-10 minute washes |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (See Table 4) | 1 hour at room temperature with gentle agitation |
| Washing | TBST | 3 x 5-10 minute washes |
Primary Antibody Recommendations:
| Antibody | Host | Supplier | Catalog # | Recommended Dilution |
| FXYD3 Antibody | Rabbit Polyclonal | Proteintech | 15853-1-AP | 1:500 - 1:2000 |
| FXYD3 Antibody | Rabbit Polyclonal | Novus Biologicals | NBP3-46285 | 1:500 - 1:2000 |
| Anti-FXYD3 [EPR17160] | Rabbit Monoclonal | Abcam | ab251433 | Varies by application |
| FXYD3 Monoclonal (OTI1F12) | Mouse Monoclonal | Thermo Fisher | TA504726 | 1:500 - 1:2000 |
Secondary Antibody Recommendations:
| Antibody | Supplier | Catalog # | Recommended Dilution |
Application Notes and Protocols for FXYD3 siRNA Knockdown
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on performing siRNA-mediated knockdown of FXYD3. This document outlines the experimental procedure, from cell culture and transfection to the validation of gene silencing at both the mRNA and protein levels.
Introduction to FXYD3
FXYD domain-containing ion transport regulator 3 (FXYD3), also known as Mat-8, is a small transmembrane protein that acts as a specific regulator of the Na+/K+-ATPase.[1][2] The Na+/K+-ATPase is a crucial enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane, which is vital for numerous cellular processes.[1] FXYD3 modulates the activity of the Na+/K+-ATPase by associating with it and altering its affinity for Na+ and K+ ions.[1][3]
FXYD3 is overexpressed in several types of cancer, including pancreatic, breast, prostate, and bladder cancers, and has been implicated in tumor progression and resistance to therapy.[4][5][6][7] Studies have shown that silencing FXYD3 can inhibit the proliferation and migration of cancer cells and sensitize them to chemotherapeutic agents like doxorubicin.[5][8][9] This makes FXYD3 a promising therapeutic target in oncology.
FXYD3 Signaling and Function
FXYD3's primary role is the modulation of the Na+/K+-ATPase pump. By binding to the pump, it can decrease its apparent affinity for both Na+ and K+, thereby fine-tuning ion transport.[1][3] This regulation is critical for maintaining cellular homeostasis. In cancer cells, the overexpression of FXYD3 is thought to protect the Na+/K+-ATPase from oxidative stress, a common feature of the tumor microenvironment and a consequence of many cancer therapies.[4]
Recent research has also uncovered a role for FXYD3 in inflammatory signaling. In keratinocytes, FXYD3 can enhance IL-17A signaling by competitively binding to TRAF3, which promotes the formation of the IL-17R-ACT1 complex and activates downstream NF-κB and MAPK signaling pathways.[10]
Principle of siRNA Knockdown
Small interfering RNA (siRNA) is a class of double-stranded RNA molecules that mediate gene silencing through a process known as RNA interference (RNAi).[11] When introduced into cells, siRNAs are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the complementary messenger RNA (mRNA) molecule, leading to its cleavage and subsequent degradation.[11] This prevents the translation of the target mRNA into protein, effectively "knocking down" the expression of the gene of interest.
Experimental Workflow
The general workflow for an FXYD3 siRNA knockdown experiment involves culturing the appropriate cell line, transfecting the cells with FXYD3-specific siRNA, and then validating the knockdown efficiency at both the mRNA and protein levels using techniques such as quantitative PCR (qPCR) and Western blotting.
Data Presentation: Summary of Materials and Expected Results
Table 1: siRNA Specifications
| Target | Type | Catalog Number (Example) | Concentration |
|---|---|---|---|
| Human FXYD3 | Pool of 3-5 target-specific siRNAs | Santa Cruz Biotechnology: sc-60665 | 50-100 nM |
| Non-targeting Control | Scrambled sequence siRNA | Santa Cruz Biotechnology: sc-37007 | 50-100 nM |
Table 2: Example Quantitative Knockdown Data
| Cell Line | Target | Time Point | mRNA Knockdown (%) (vs. Control) | Protein Reduction (%) (vs. Control) |
|---|---|---|---|---|
| BxPC-3 (Pancreatic Cancer) | FXYD3 | 48 hours | ~70-80% | ~60%[9] |
| AsPC-1 (Pancreatic Cancer) | FXYD3 | 72 hours | Significant decrease[5] | Confirmed decrease[5] |
| MDA-MB-468 (Breast Cancer) | FXYD3 | 48 hours | Significant decrease[12] | Significant decrease[12] |
| Caco-2 (Colon Cancer) | FXYD3 | - | Confirmed decrease[3] | Confirmed decrease[3] |
Experimental Protocols
Protocol 1: Cell Culture and Seeding
This protocol is generalized for adherent cancer cell lines known to express FXYD3, such as pancreatic (AsPC-1, PANC-1, BxPC-3) or breast (MCF-7, MDA-MB-468) cancer cells.[5][12]
-
Cell Culture: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding for Transfection: The day before transfection, trypsinize and count the cells. Seed the cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection. For example, seed 1.5 x 10^5 to 2.5 x 10^5 cells per well.
Protocol 2: siRNA Transfection
-
Prepare siRNA Solutions: Resuspend lyophilized FXYD3 siRNA and control siRNA in RNase-free water to a stock concentration of 10 µM.[13]
-
Transfection Complex Preparation (per well of a 6-well plate):
-
Tube A: Dilute 5 µL of the 10 µM siRNA stock (final concentration ~50 nM) in 250 µL of serum-free medium (e.g., Opti-MEM). Mix gently.
-
Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine and Incubate: Add the diluted siRNA from Tube A to the diluted transfection reagent in Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfect Cells: Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete growth medium. Add the 500 µL of siRNA-lipid complex mixture dropwise to each well.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C. The optimal incubation time should be determined empirically but is often around 48 hours for protein knockdown.[9][12]
Protocol 3: Validation of FXYD3 Knockdown by RT-qPCR
-
RNA Isolation: After incubation, wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for FXYD3 and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable SYBR Green master mix.
-
Example Primers:
-
Human FXYD3: (Forward/Reverse sequences to be obtained from literature or designed)
-
Human GAPDH: (Forward/Reverse sequences to be obtained from literature or designed)
-
-
Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative expression of FXYD3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the FXYD3 siRNA-treated samples to the non-targeting control samples.
Protocol 4: Validation of FXYD3 Knockdown by Western Blot
-
Protein Extraction: After the incubation period, wash cells with ice-cold PBS. Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% or 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FXYD3 (e.g., Abcam, ab205534, 1:1000) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To confirm equal loading, strip the membrane and re-probe with an antibody for a loading control protein like β-actin or GAPDH. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the FXYD3 signal to the loading control.[14] Compare the normalized intensity in FXYD3 siRNA-treated samples to the control samples to determine the percentage of protein reduction.
References
- 1. FXYD3 (Mat-8), a New Regulator of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A Link between FXYD3 (Mat-8)-mediated Na,K-ATPase Regulation and Differentiation of Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Uncovering the role of FXYD3 as a potential oncogene and early biomarker in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FXYD3 Is Frequently Expressed in Pancreatic Ductal Adenocarcinoma but Does Not Predict Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Displacement of Native FXYD Protein From Na+/K+-ATPase With Novel FXYD Peptide Derivatives: Effects on Doxorubicin Cytotoxicity [frontiersin.org]
- 9. Displacement of Native FXYD Protein From Na+/K+-ATPase With Novel FXYD Peptide Derivatives: Effects on Doxorubicin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXYD3 enhances IL-17A signaling to promote psoriasis by competitively binding TRAF3 in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. FXYD3 facilitates Na+ and liquid absorption across human airway epithelia by increasing the transport capacity of the Na/K ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: FXYD3 Co-Immunoprecipitation Protocol for Protein Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
FXYD3, also known as Mat-8, is a member of the FXYD family of small single-span membrane proteins that act as tissue-specific regulators of the Na+/K+-ATPase pump. This protein family is characterized by a signature PFXYD domain. FXYD3 is primarily expressed in tissues such as the stomach, colon, and skin, and its overexpression has been linked to the progression of various cancers, including breast, pancreatic, and prostate cancer. Beyond its canonical role in modulating ion transport by associating with Na+/K+-ATPase subunits, recent studies have unveiled its involvement in crucial signaling pathways, such as the IL-17 signaling cascade.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. This application note provides a detailed protocol for performing Co-IP to identify and validate protein interactions with FXYD3. It includes experimental workflows, data interpretation guidelines, and a summary of known FXYD3 interactors.
Known FXYD3 Protein Interactions
FXYD3's primary interaction partners are the subunits of the Na+/K+-ATPase. However, its role extends to other cellular signaling pathways through distinct interactions. A summary of key interacting proteins is provided below.
| Interacting Protein | Protein Family/Function | Cellular Context | Significance of Interaction |
| Na+/K+-ATPase α subunit (e.g., ATP1A1) | P-type ATPase, Ion Transporter | Ubiquitous, Plasma Membrane | FXYD3 associates with the α subunit to modulate the pump's affinity for Na+ and K+ ions, thereby regulating ion homeostasis. |
| Na+/K+-ATPase β subunit (e.g., ATP1B1) | Na+/K+-ATPase subunit | Ubiquitous, Plasma Membrane | The β subunit is required for proper trafficking and function of the Na+/K+-ATPase complex with which FXYD3 interacts. FXYD3 can also protect the β1 subunit from oxidative stress-induced glutathionylation. |
| TRAF3 (TNF receptor-associated factor 3) | E3 ubiquitin ligase, Adaptor protein | Keratinocytes | FXYD3 competes with the IL-17 receptor for binding to TRAF3, enhancing IL-17A signaling and promoting inflammatory responses in conditions like psoriasis. |
| H,K-ATPase | P-type ATPase, Proton Pump | Stomach (when co-expressed) | In experimental systems like Xenopus oocytes, FXYD3 can associate with H,K-ATPase, though in situ it primarily associates with Na,K-ATPase in the stomach. |
FXYD3 Signaling and Interaction Pathways
FXYD3 participates in distinct cellular processes through its protein interactions. The
FXYD3 Gene Expression Analysis Using qPCR: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
FXYD3, a member of the FXYD family of ion transport regulators, has emerged as a significant player in various physiological and pathological processes. Notably, its dysregulation is implicated in the progression of several cancers and inflammatory diseases. Accurate and reliable quantification of FXYD3 gene expression is crucial for understanding its biological roles and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the analysis of FXYD3 gene expression using quantitative real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for measuring mRNA levels.
Introduction to FXYD3
FXYD3, also known as Mat-8 (mammary tumor 8 kDa protein), is a transmembrane protein that modulates the activity of the Na+/K+-ATPase, a critical ion pump responsible for maintaining cellular ion homeostasis. Its expression is observed in various normal tissues, including the colon, stomach, and skin. However, altered FXYD3 expression has been linked to several diseases.
In Cancer:
Overexpression of FXYD3 has been reported in a variety of cancers, including breast, pancreatic, prostate, and endometrial cancer, where it is often associated with tumor progression and proliferation. In some contexts, FXYD3 expression has been linked to treatment resistance.
In Inflammatory Diseases:
Recent studies have highlighted the role of FXYD3 in inflammatory conditions such as psoriasis. It has been shown to enhance IL-17A signaling in keratinocytes, thereby promoting inflammation.
Given its involvement in critical cellular processes and disease, FXYD3 represents a potential biomarker and therapeutic target.
Quantitative Data Summary
The following table summarizes the differential expression of FXYD3 in various cancers as determined by qPCR in several studies.
| Cancer Type | Tissue/Cell Line | Fold Change (Cancer vs. Normal) | Reference |
| Pancreatic Ductal Adenocarcinoma | Tumor Tissues | 3.4-fold increase | |
| Pancreatic Ductal Adenocarcinoma | Microdissected Cancer Cells | 3.9-fold increase | |
| Breast Cancer | MCF-7 cell line vs. MCF-10A (non-cancer) | ~8-fold increase | |
| Prostate Cancer | Tumor Tissues | Up to 35-fold increase in some tumors | |
| Endometrial Cancer | Atypical Hyperplasia & Cancerous Tissues | Significantly higher expression compared to normal endometrium | |
| Hepatocellular Carcinoma | Tumor Tissues | Significantly elevated compared to non-cancerous liver tissue |
Signaling Pathways Involving FXYD3
FXYD3 is involved in key signaling pathways that are critical in both normal physiology and disease. Understanding these pathways is essential for elucidating its function and for designing targeted therapies.
FXYD3 as a Regulator of Na+/K+-ATPase
FXYD3 directly interacts with and modulates the Na+/K+-ATPase pump. This interaction is crucial for maintaining the electrochemical gradients across the cell membrane, which in turn affects numerous cellular processes including nutrient transport, cell volume regulation, and signal transduction. Dysregulation of this interaction by FXYD3 overexpression in cancer cells can lead to altered ion homeostasis, contributing to cell proliferation and survival.
Caption: FXYD3 modulation of Na+/K+-ATPase activity.
FXYD3 in the IL-17 Signaling Pathway
In the context of psoriasis, FXYD3 has been shown to play a pro-inflammatory role by enhancing the IL-17 signaling pathway. IL-17A, a key cytokine in psoriasis, induces the expression of FXYD3. FXYD3 then competes with TRAF3 for binding to the IL-17 receptor (IL-17R), leading to the activation of downstream NF-κB and MAPK signaling pathways. This results in the production of pro-inflammatory factors, creating a positive feedback loop that exacerbates inflammation.
FXYD3 ELISA Kit: Application Notes and Protocols for Protein Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXYD3, also known as Mat-8 (Mammary tumor 8 kDa protein), is a member of the FXYD family of small single-pass membrane proteins that act as regulators of the Na+/K+-ATPase pump. This protein plays a crucial role in maintaining cellular ion homeostasis. Dysregulation of FXYD3 expression has been implicated in the pathophysiology of several cancers, including breast, pancreatic, colon, and urothelial carcinomas. Its involvement in cancer progression, cell proliferation, and drug resistance makes it a significant biomarker and a potential therapeutic target. This FXYD3 ELISA kit provides a robust and sensitive method for the quantitative measurement of FXYD3 protein in a variety of biological samples, aiding in the exploration of its roles in health and disease.
Assay Principle
This FXYD3 ELISA (Enzyme-Linked Immunosorbent Assay) kit is a sandwich immunoassay. The microplate wells are pre-coated with a monoclonal antibody specific for FXYD3. When samples or standards containing FXYD3 are added to the wells, the FXYD3 protein is captured by the immobilized antibody. After washing away unbound substances, a biotinylated detection antibody that recognizes a different epitope of FXYD3 is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Following another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, which is proportional to the amount of FXYD3 captured, is measured spectrophotometrically at 450 nm after the addition of a stop solution.
Application Notes
The quantification of FXYD3 protein levels can provide valuable insights in various research and drug development areas:
-
Cancer Research: Studies have shown that FXYD3 is frequently overexpressed in several cancers, including pancreatic ductal adenocarcinoma and breast cancer. In some cancers, its expression correlates with tumor progression and poor prognosis. This ELISA kit can be used to quantify FXYD3 levels in tumor lysates and other biological fluids to investigate its role as a cancer biomarker.
-
Drug Development: FXYD3 has been implicated in resistance to certain chemotherapeutic agents. For instance, the SOX9/FXYD3/Src axis is critical for promoting cancer stem cell function and tamoxifen resistance in ER+ breast cancer. This assay can be utilized to screen for compounds that modulate FXYD3 expression or to assess the FXYD3 status of patient samples in clinical trials for targeted therapies.
-
Cell Signaling Studies: FXYD3 is a key regulator of the Na+/K+-ATPase pump and is involved in various signaling pathways. In colon cancer, FXYD3 expression is correlated with the Wnt signaling pathway. In intrahepatic cholangiocarcinoma, FXYD3 has been shown to interact with IRF7 to regulate the JAK2/STAT5 signaling pathway. This kit can be a valuable tool for researchers studying these signaling cascades.
-
Biomarker Discovery and Validation: The ability to accurately quantify FXYD3 in easily accessible samples like serum and plasma makes this kit suitable for studies aimed at validating FXYD3 as a clinical biomarker for diagnosis, prognosis, or monitoring treatment response.
Data Presentation
Kit Performance Characteristics
| Parameter | Specification |
| Assay Type | Sandwich ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Cell and Tissue Lysates |
| Detection Range | 15.625 - 1000 pg/mL |
| Sensitivity | 9.375 pg/mL |
| Specificity | Human FXYD3. No significant cross-reactivity with other related proteins. |
| Assay Time | Approximately 4 hours |
Note: These values are representative and may vary slightly between different kit lots. Please refer to the certificate of analysis provided with your specific kit.
Expected FXYD3 Levels in Biological Samples
| Sample Type | Expected Concentration Range | Reference |
| Normal Human Plasma | Low / Undetectable | |
| Serum from Healthy Donors | Low / Undetectable | |
| Pancreatic Cancer Tissue Lysate | Significantly higher than normal pancreatic tissue | |
| Breast Cancer Tissue Lysate | Higher than normal breast tissue | |
| Colon Cancer Tissue Lysate | Variable, can be lower than normal colon tissue |
Note: The actual concentration of FXYD3 can vary significantly depending on the individual, disease state, and sample handling. It is recommended to perform a pilot study to determine the optimal sample dilution.
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature before use.
-
Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working volume as indicated on the vial.
-
Standard: Reconstitute the lyophilized FXYD3 standard with the provided standard diluent to create a stock solution. Allow
FXYD3 Activity Assay Using Na,K-ATPase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXYD3, also known as Mat-8, is a member of the FXYD family of small single-span membrane proteins that act as tissue-specific regulators of the Na,K-ATPase enzyme complex. The Na,K-ATPase, or sodium pump, is a crucial enzyme responsible for maintaining the electrochemical gradients of Na⁺ and K⁺ across the plasma membrane of all animal cells. This function is vital for numerous physiological processes, including cell volume regulation, nerve impulse transmission, and the transport of essential solutes.
FXYD3 associates with the αβ subunits of the Na,K-ATPase and modulates its transport properties, primarily by altering the enzyme's apparent affinities for its cation ligands, Na⁺ and K⁺. Specifically, studies have shown that FXYD3 can decrease the apparent affinity for both intracellular Na⁺ and extracellular K⁺. Given its overexpression in several types of cancer, including pancreatic, breast, and colon cancer, FXYD3 has emerged as a potential therapeutic target. Therefore, robust and reliable assays to measure FXYD3's activity through its effect on Na,K-ATPase are essential for basic research and drug discovery efforts.
This document provides detailed protocols for assessing the regulatory activity of FXYD3 on Na,K-ATPase, including methods for verifying their interaction and measuring enzymatic activity.
Principle of the Assay
The activity of FXYD3 is determined indirectly by measuring its modulatory effect on the function of its binding partner, the Na,K-ATPase. The core principle involves comparing the kinetic properties of Na,K-ATPase in the presence and absence of FXYD3 (or by comparing cells with high and low/no FXYD3 expression). The primary method for assessing Na,K-ATPase activity is to measure the rate of ATP hydrolysis, which is quantified by the release of inorganic phosphate (Pi). The specific activity of Na,K-ATPase is determined by calculating the difference in Pi released in the absence and presence of a specific inhibitor, such as ouabain. By varying the concentrations of Na⁺ and K⁺, one can determine key kinetic parameters like the maximal velocity (Vmax) and the Michaelis constant (Km) for each ion, which are altered by FXYD3 association.
Signaling and Interaction Pathway
FXYD3 integrates into the plasma membrane and physically associates with the Na,K-ATPase αβ complex. This interaction modifies the conformational changes that the α subunit undergoes during the ion transport cycle, thereby altering its affinity for Na⁺ and K⁺. While FXYD3's primary role is the regulation of this ion pump, emerging evidence suggests its involvement in other signaling pathways, such as enhancing IL-17A signaling in keratinocytes or influencing cancer progression through pathways like JAK2/STAT5.
Caption: FXYD3 associates with Na,K-ATPase to modulate its ion transport function.
Experimental Workflow
The overall process for determining FXYD3 activity involves preparing a biological sample (e.g., cultured cells or tissue microsomes), confirming the interaction between FXYD3 and Na,
FXYD3 in vivo Xenograft Tumor Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo xenograft tumor model studies involving FXYD Domain Containing Ion Transport Regulator 3 (FXYD3). This document details experimental protocols and summarizes key quantitative data from studies investigating the role of FXYD3 in tumor progression and its potential as a therapeutic target.
Introduction
FXYD3, a member of the FXYD family of proteins, is a regulator of the Na+/K+-ATPase and has been implicated in the pathophysiology of several cancers. Overexpression of FXYD3 has been observed in various malignancies, including breast, pancreatic, and intrahepatic cholangiocarcinoma, often correlating with poor prognosis. In vivo xenograft models are crucial for elucidating the functional role of FXYD3 in tumor growth, metastasis, and response to therapy. This document provides detailed protocols and data from key studies utilizing such models.
Section 1: FXYD3 in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models
A recent study has identified FXYD3 as a marker for an ancestral, drug-tolerant subpopulation of cancer stem cells (CSCs) in triple-negative breast cancer.
Quantitative Data Summary
Table 1: Effect of FXYD3 Knockdown on Tumor-Initiating Ability in TNBC PDX Model
| Cell Population | Treatment | Outcome | Reference |
| P3-derived cancer cells | FXYD3 knockdown (siRNA) | Remarkably decreased tumor-initiating ability in vivo |
Data from Extreme Limiting Dilution Analysis (ELDA) in vivo.
Experimental Protocols
1. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance:
-
Source: Three triple-negative breast cancer PDX models (P1, P2, and P3) were utilized.
-
Animal Model: Immunocompromised mice (specific strain not detailed in the abstract).
-
Procedure: Human tumor tissues are surgically implanted into the mammary fat pads of the mice. Tumors are allowed to grow and are then passaged to subsequent generations of mice for expansion and experimental use.
2. FXYD3 Knockdown and Tumor Initiation Assay (ELDA):
-
Cell Preparation: Cancer cells are derived from the P3 PDX model.
-
Gene Knockdown: Cells are treated with siRNA targeting both isoforms of FXYD3. A control group with non-targeting siRNA is also prepared.
-
In Vivo Tumor Initiation:
-
A limiting dilution series of the FXYD3-knockdown and control cells is prepared.
-
Each cell dilution is injected into the mammary fat pads of immunocompromised mice.
-
Mice are monitored for tumor formation.
-
The frequency of tumor-initiating cells is calculated using ELDA software.
-
Signaling Pathway and Experimental Workflow
FXYD3 is implicated in maintaining Na+/K+ pump activity, which is crucial for the resilience of cancer stem cells against reactive oxygen species (ROS).
Caption: Workflow for assessing FXYD3's role in TNBC tumor initiation.
Caption: FXYD3 maintains Na+/K+ pump activity, enhancing CSC resilience.
Section 2: FXYD3 in Intrahepatic Cholangiocarcinoma (ICC) Xenograft Models
Studies have shown that FXYD3 is upregulated in ICC and promotes tumor progression through the JAK2/STAT5 signaling pathway. A
Troubleshooting & Optimization
Optimizing FXYD3 antibody concentration for IHC
Welcome to the technical support center for optimizing FXYD3 antibody concentration in immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during FXYD3 IHC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for an FXYD3 antibody in IHC?
A1: The optimal dilution can vary depending on the specific antibody clone and the tissue being stained. However, a general starting point is to perform a titration series. Based on commercially available antibody datasheets, a dilution range of 1:100 to 1:2000 is a good starting point for optimization. For example, one rabbit polyclonal antibody has been validated at a 1:100 dilution[1], while a rabbit monoclonal antibody has shown good results at a 1/2000 dilution[2]. Always refer to the manufacturer's datasheet for the specific antibody you are using.
Q2: What are the recommended positive and negative controls for FXYD3 IHC?
A2: For positive controls, tissues known to express FXYD3 are recommended. FXYD3 expression has been reported in several cancers, including breast, colon, pancreatic, and endometrial cancers[3][4][5][6]. Normal tissues such as the stomach, colon, and skin can also serve as positive controls[5][7]. For negative controls, tissues with no or low FXYD3 expression, such as normal endometrial tissue, can be used[3][4]. Additionally, a "secondary antibody only" control, where the primary antibody is omitted, should always be included to check for non-specific binding of the secondary antibody[2].
Q3: What is the typical subcellular localization of FXYD3?
A3: FXYD3 is a transmembrane protein. In IHC, staining is typically observed in the cytoplasm and on the cell membrane[2].
Troubleshooting Guide
This guide addresses common problems encountered during FXYD3 IHC and provides potential causes and solutions.
Issue 1: Weak or No Staining
If you are observing weak or no staining for FXYD3, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody Concentration | The antibody concentration may be too low. Perform a titration experiment by testing a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000, 1:2000). |
| Incorrect Antigen Retrieval | The method or buffer for antigen retrieval may not be optimal for FXYD3. For FXYD3, both heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0)[1] and Tris-EDTA buffer (pH 9.0)[2] have been reported to be effective. If one is not working, try the other. Ensure the retrieval is performed for the recommended time and temperature. |
| Inadequate Tissue Fixation | Over-fixation or under-fixation can mask the epitope. Optimize the fixation time in 10% neutral buffered formalin. |
| Inactive Antibody | Improper storage or repeated freeze-thaw cycles can lead to antibody degradation. Ensure the antibody has been stored according to the manufacturer's instructions and use a fresh aliquot. |
| Low Target Protein Expression | The tissue you are staining may have very low or no expression of FXYD3. Always include a known positive control tissue to validate your protocol and antibody. |
Issue 2: High Background Staining
High background can obscure specific staining. Here are some common causes and solutions.
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a higher dilution. Incubating at a lower temperature (e.g., 4°C) overnight can sometimes reduce background[8]. |
| Non-specific Binding of Secondary Antibody | Use a secondary antibody that has been cross-adsorbed against the species of your sample tissue. Always run a secondary antibody-only control[8]. |
| Endogenous Peroxidase Activity | If using an HRP-conjugated detection system, ensure to quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation[9][10]. |
| Insufficient Blocking | Increase the concentration of the blocking serum (e.g., up to 10%) or try a different blocking reagent like bovine serum albumin (BSA)[11][12]. |
| Inadequate Washing | Increase the number or duration of wash steps to remove unbound antibodies. |
Experimental Protocols
Recommended FXYD3 IHC Protocol (Paraffin-Embedded Tissues)
This is a generalized protocol and may require optimization for your specific antibody and tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Method A (Citrate Buffer): Immerse slides in 10 mM sodium citrate buffer, pH 6.0. Heat in a pressure cooker or microwave until boiling, then gently boil for 10-20 minutes[1].
-
Method B (Tris-EDTA Buffer): Immerse slides in Tris-EDTA buffer, pH 9.0. Heat in a water bath or steamer at 95-100°C for 20-40 minutes[2].
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block (for HRP detection):
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the FXYD3 primary antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the diluted primary antibody, typically for 1 hour at room temperature or overnight at 4°C.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system, according to the manufacturer's instructions.
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Incubate slides with a chromogen solution (e.g., DAB) until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
The following table summarizes recommended starting dilutions and antigen retrieval methods for specific FXYD3 antibodies.
| Antibody ID | Host/Clonality | Recommended Dilution | Antigen Retrieval Method | Reference |
| A307668 | Rabbit Polyclonal | 1:100 | High pressure with 10 mM citrate buffer, pH 6.0 | [1] |
| ab205534 | Rabbit Monoclonal | 1/2000 | Heat mediated with Tris/EDTA buffer, pH 9.0 | [2] |
Visualizations
Caption: A generalized workflow for immunohistochemical (IHC) staining.
Caption: Troubleshooting logic for weak or no IHC staining.
References
- 1. Anti-FXYD3 Antibody (A307668) | Antibodies.com [antibodies.com]
- 2. Anti-FXYD3 antibody [EPR17160] - BSA and Azide free (ab251433) | Abcam [abcam.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Expression and clinical significance of FXYD3 in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. e-century.us [e-century.us]
- 7. Overexpression of FXYD-3 Is Involved in the Tumorigenesis and Development of Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. qedbio.com [qedbio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Five Tips for IHC Troubleshooting - FineTest ELISA Kit | FineTest Antibody [fn-test.com]
FXYD3 siRNA Off-Target Effects: A Technical Support Center
Welcome to the technical support center for FXYD3 siRNA off-target effect analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of RNA interference (RNAi) experiments targeting FXYD3. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the specificity and validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is FXYD3 and why is it a target of interest?
A1: FXYD3, also known as Mat-8, is a member of the FXYD family of small membrane proteins that regulate ion transport. It specifically modulates the activity of the Na+/K+-ATPase, an essential enzyme for maintaining cellular ion gradients. FXYD3 is implicated in various physiological and pathological processes, including cancer cell proliferation, making it a significant target for therapeutic development. For instance, suppression of FXYD3 has been shown to decrease proliferation in breast, prostate, and pancreatic cancer cell lines.
Q2: What are siRNA off-target effects and why are they a concern in FXYD3 research?
A2: siRNA off-target effects occur when an siRNA molecule silences unintended genes in addition to the intended target, FXYD3. This is a critical concern because it can lead to misinterpretation of experimental results, attributing a phenotype to FXYD3 knockdown when it may be caused by the silencing of other genes. The primary mechanism for off-target effects is similar to that of microRNAs (miRNAs), where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their degradation or translational repression.
Q3: How can I minimize siRNA off-target effects in my FXYD3 experiments?
A3: Minimizing off-target effects is crucial for reliable data. Key strategies include:
-
Using the lowest effective siRNA concentration: Titrating your siRNA to find the minimal concentration that achieves maximal knockdown can reduce off-target binding.
-
Pooling multiple siRNAs: Using a pool of two or more siRNAs targeting different sequences of the FXYD3 mRNA can dilute sequence-specific off-target effects.
-
Chemical modifications: Utilizing chemically modified siRNAs can reduce off-target activity.
-
Careful siRNA design: Employing advanced design algorithms that screen for potential off-target binding sites is essential.
Q4: What are the essential controls for an FXYD3 siRNA experiment?
A4: To ensure the validity of your FXYD3 siRNA experiments, the following controls are essential:
-
Negative Control siRNA: A scrambled sequence siRNA that does not target any known gene in the target organism. This helps to control for the effects of the transfection process itself.
-
Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene to confirm transfection efficiency and the competency of the RNAi machinery in your cells.
-
Untransfected Control: Cells that have not been exposed to any siRNA or transfection reagent to provide a baseline for FXYD3 expression and the phenotype being studied.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during FXYD3 siRNA experiments.
| Problem | Possible Cause | Recommended Solution |
| High variability in FXYD3 knockdown efficiency between experiments. | Inconsistent transfection efficiency. | Optimize transfection parameters such as cell density, siRNA concentration, and transfection reagent volume. Ensure cell health and use a consistent cell passage number. |
| siRNA degradation. | Use RNase-free techniques and reagents. Store siRNAs properly as recommended by the manufacturer. | |
| Significant cell toxicity or unexpected phenotypic changes with negative control siRNA. | Transfection reagent toxicity. | Optimize the concentration of the transfection reagent. Test different transfection reagents to find one that is less toxic to your cell line. |
| Innate immune response activation. | Some siRNA sequences can trigger an interferon response. Use siRNAs with chemical modifications designed to reduce immune stimulation. | |
| FXYD3 protein levels do not decrease despite efficient mRNA knockdown. |
Validation & Comparative
Orthogonal Validation of FXYD3 Protein-Protein Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the validity of protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comparative overview of orthogonal validation methods for the protein-protein interactions of FXYD3, a key regulator of ion transport and signaling pathways.
FXYD3, also known as Mat-8, is a member of the FXYD family of small single-span membrane proteins. It is recognized for its role as a specific regulator of the Na+/K+-ATPase and its involvement in signaling cascades such as the IL-17 pathway. Given its implications in both normal physiological processes and disease states like cancer, rigorous validation of its interacting partners is paramount.
This guide will delve into the established interactions of FXYD3 with Na+/K+-ATPase and TRAF3, presenting experimental data from various validation techniques. We will compare and contrast these methods, providing detailed protocols and quantitative data where available, to assist researchers in designing robust validation strategies for their own FXYD3-related studies.
Key FXYD3 Protein-Protein Interactions and their Functional Significance
FXYD3 has been shown to interact with at least two key proteins, each interaction leading to distinct functional consequences:
-
Na+/K+-ATPase: FXYD3 directly associates with the α-subunit of the Na+/K+-ATPase, an essential ion pump responsible for maintaining electrochemical gradients across the plasma membrane. This interaction modulates the pump's affinity for Na+ and K+ ions, thereby fine-tuning its activity.[1][2][3]
-
TRAF3 (TNF receptor-associated factor 3): In the context of the interleukin-17 (IL-17) signaling pathway, FXYD3 has been found to interact with TRAF3. This interaction is crucial for the downstream activation of NF-κB and MAPK signaling pathways, playing a role in inflammatory responses.
Orthogonal Validation Methods for FXYD3 Interactions
To ensure the fidelity of discovered PPIs, it is essential to employ at least two independent methods for validation. This orthogonal approach minimizes the risk of artifacts inherent in any single technique. Below, we compare common methods used to validate FXYD3 interactions.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a widely used antibody-based technique to isolate a protein of interest and its binding partners from a cell lysate. It serves as a gold-standard method for confirming PPIs in a cellular context.
| Target Protein | Interacting Partner | Cell Type | Key Findings | Reference |
| FXYD3 | Na+/K+-ATPase α1 subunit | Colorectal cancer cells | Demonstrated association between FXYD3 and the Na+/K+-ATPase α subunit. | [4] |
| FXYD3 | TRAF3 | HEK293T cells, HaCaT cells | Showed a physical association between FXYD3 and TRAF3, but not with other TRAF family members. | [5] |
| Na+/K+-ATPase α1 subunit | FXYD3 | BxPC-3 pancreatic cancer cells | A peptide disrupting the interaction reduced co-immunoprecipitation of FXYD3 by approximately 50%. | [6][7] |
Proximity Ligation Assay (PLA)
The Proximity Ligation Assay is a powerful in situ technique that allows for the visualization and quantification of PPIs within fixed cells. When two proteins are in close proximity (typically <40 nm), it generates a fluorescent signal, providing spatial information about the interaction. While no specific PLA data for FXYD3 interactions were found in the literature search, this method represents a valuable orthogonal approach.
Förster Resonance Energy Transfer (FRET)
FRET is a biophysical method that can detect the proximity of two fluorophore-labeled molecules. It can be used in living cells to provide dynamic information about PPIs. Similar to PLA, specific FRET studies validating FXYD3 interactions were not prominently available in the searched literature, but it remains a potent tool for confirming direct interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Co-Immunoprecipitation to validate FXYD3 interactions.
Co-Immunoprecipitation Protocol for FXYD3 and Na+/K+-ATPase Interaction
This protocol is adapted from studies validating the interaction between FXYD3 and the Na+/K+-ATPase α1 subunit.
1. Cell Lysis:
-
Lyse cells (e.g., colorectal cancer cells or other cells endogenously or exogenously expressing FXYD3 and Na+/K+-ATPase) in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to the Na+/K+-ATPase α subunit overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
3. Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against FXYD3 to detect the co-immunoprecipitated protein.[4]
Co-Immunoprecipitation Protocol for FXYD3 and TRAF3 Interaction
This protocol is based on the validation of the FXYD3-TRAF3 interaction in the context of IL-17 signaling.
1. Cell Transfection and Lysis:
-
Co-transfect HEK293T cells with expression vectors for tagged FXYD3 (e.g., HA-FXYD3) and tagged TRAF3 (e.g., Flag-TRAF3).
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
2. Immunoprecipitation:
-
Incubate the cell lysate with anti-Flag M2 affinity gel to pull down Flag-TRAF3 and its interacting partners.
3. Washing:
-
Wash the affinity gel multiple times with wash buffer to eliminate non-specific interactions.
4. Elution and Western Blotting:
-
Elute the bound proteins and analyze by SDS-PAGE and western blotting using an anti-HA antibody to detect co-immunoprecipitated HA-FXYD3.[5]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can greatly aid in understanding the biological context and the validation strategy.
FXYD3 in the Regulation of Na+/K+-ATPase Activity
The following diagram illustrates the interaction between FXYD3 and the Na+/K+-ATPase and its impact on ion transport.
Caption: FXYD3 interaction with Na+/K+-ATPase.
FXYD3 in the IL-17 Signaling Pathway
This diagram depicts the role of the FXYD3-TRAF3 interaction in the IL-17 signaling cascade.
Caption: FXYD3's role in IL-17 signaling.
Orthogonal Validation Workflow
This workflow outlines a logical approach to validating a putative FXYD3 protein-protein interaction.
Caption: A workflow for orthogonal validation.
Conclusion
The validation of FXYD3's protein-protein interactions is crucial for a deeper understanding of its biological functions. While co-immunoprecipitation has been effectively used to demonstrate its association with Na+/K+-ATPase and TRAF3, the application of other orthogonal methods like Proximity Ligation Assay and FRET would provide further compelling evidence and deeper insights into the spatial and dynamic nature of these interactions. This guide provides a framework for researchers to critically evaluate existing data and to design comprehensive and robust strategies for validating FXYD3's interactions in their own experimental systems.
References
- 1. A Link between FXYD3 (Mat-8)-mediated Na,K-ATPase Regulation and Differentiation of Caco-2 Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXYD3 (Mat-8), a New Regulator of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Interaction of Mat-8 (FXYD-3) with Na+/K+-ATPase in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FXYD3 enhances IL-17A signaling to promote psoriasis by competitively binding TRAF3 in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Displacement of Native FXYD Protein From Na+/K+-ATPase With Novel FXYD Peptide Derivatives: Effects on Doxorubicin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Displacement of Native FXYD Protein From Na+/K+-ATPase With Novel FXYD Peptide Derivatives: Effects on Doxorubicin Cytotoxicity [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
